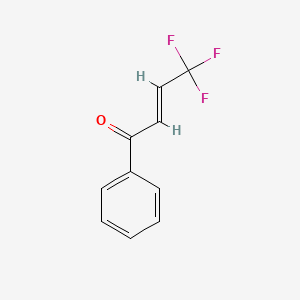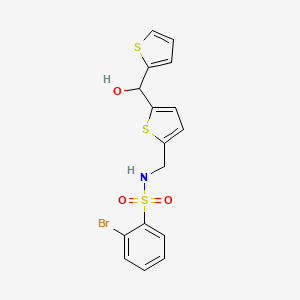![molecular formula C13H10BrNO2S B2614821 2-{[(3-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid CAS No. 450385-27-0](/img/structure/B2614821.png)
2-{[(3-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(3-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid is an organic compound with the molecular formula C13H10BrNO2S It is a derivative of nicotinic acid, where the pyridine ring is substituted with a bromophenylmethylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid typically involves the reaction of 3-bromobenzyl chloride with 2-mercaptopyridine-3-carboxylic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 2-mercaptopyridine-3-carboxylic acid attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and concentration to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(3-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{[(3-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or modulators.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-{[(3-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The bromophenylmethylsulfanyl group may play a crucial role in binding to these targets, influencing their activity and downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[(4-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid
- 2-{[(3-Chlorophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid
- 2-{[(3-Methylphenyl)methyl]sulfanyl}pyridine-3-carboxylic acid
Uniqueness
2-{[(3-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be a site for further functionalization, allowing for the synthesis of a wide range of derivatives with potentially diverse properties.
Propiedades
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2S/c14-10-4-1-3-9(7-10)8-18-12-11(13(16)17)5-2-6-15-12/h1-7H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTAALPMHBKVEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CSC2=C(C=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49649550 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


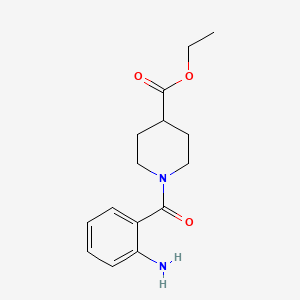
![2-[(3,6-dichloropyridin-2-yl)formamido]-N-ethylacetamide](/img/structure/B2614745.png)
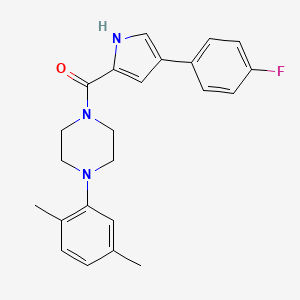
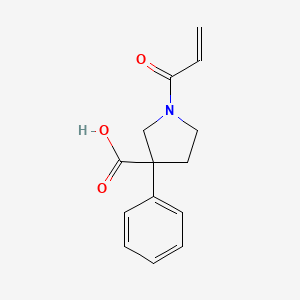
![1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide](/img/structure/B2614748.png)
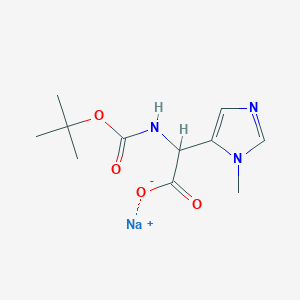
![N-(2H-1,3-benzodioxol-5-yl)-N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide](/img/structure/B2614750.png)
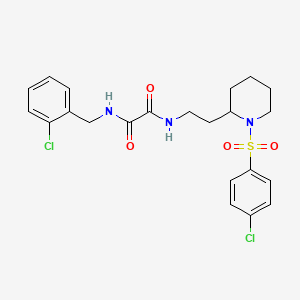
![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2-ethylhexyl)prop-2-enamide](/img/structure/B2614756.png)
![N-{3-[(3-chloro-4-methoxyphenyl)(cyano)amino]propyl}acetamide](/img/structure/B2614758.png)
